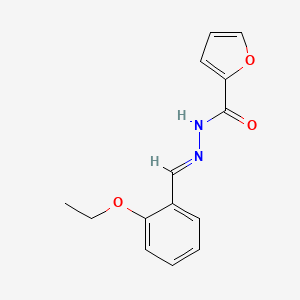
N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-ethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . It can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide can be compared with other similar hydrazone compounds, such as:
N’-(2-Furfurylidene)pyridine-3-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-(1-(2-Thienyl)ethylidene)pyridine-3-carbohydrazide: This compound contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI-Schlüssel |
QCWSFRQABXEZPX-XNTDXEJSSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
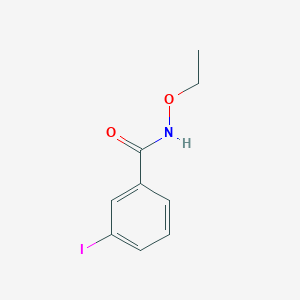
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
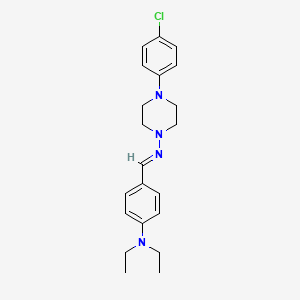

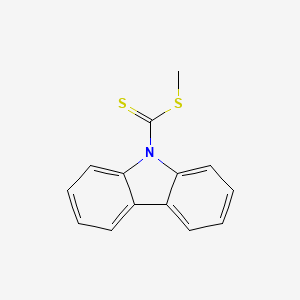
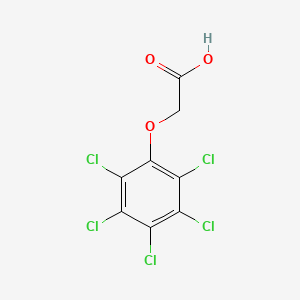
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
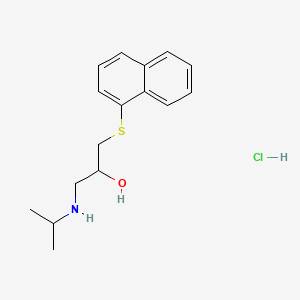
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)

